

TYRA-200: A Comprehensive Analysis of its FGFR Selectivity Profile

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Compound of Interest

Compound Name: TYRA-200

Cat. No.: B15544667

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Introduction

TYRA-200 is an orally bioavailable, covalent inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] Developed by Tyra Biosciences, this next-generation inhibitor is designed to target both wild-type FGFR and clinically observed acquired resistance mutations that emerge during cancer therapy.[1] This document provides an in-depth technical overview of the FGFR selectivity profile of **TYRA-200**, presenting key preclinical data, detailed experimental methodologies, and a visual representation of the associated signaling pathways and workflows.

Core Mechanism of Action

TYRA-200 is an investigational, oral inhibitor of FGFR1/2/3.[3][4] Its mechanism of action involves targeting and binding to these receptors, thereby inhibiting their activity.[3][4] This inhibition is particularly potent against activating FGFR2 gene alterations and resistance mutations.[3][4] Preclinical studies have demonstrated its ability to induce dose-dependent tumor regression in animal models with both wild-type and mutant FGFR2.[2] **TYRA-200** is currently under evaluation in a Phase 1 clinical trial for patients with advanced or metastatic intrahepatic cholangiocarcinoma and other solid tumors with activating FGFR2 gene alterations who have developed resistance to other therapies.[5]

Quantitative Selectivity Profile

The selectivity of **TYRA-200** has been characterized through various enzymatic and cell-based assays. The following tables summarize the key inhibitory activities of **TYRA-200** against different FGFR isoforms and other kinases.

Enzymatic Activity of TYRA-200 Against Wild-Type FGFR Isoforms and Other Kinases

Kinase	IC50 (nM)	Fold Selectivity vs FGFR2
FGFR2	0.47	1.0x
FGFR3	0.66	1.4x
FGFR1	1.8	3.8x
FGFR4	30.5	65x
GSK3 α	35.6	76x

Data generated from a
KINOMEScan screen by
Reaction Biology Inc.[6][7]

Cellular Activity of TYRA-200 vs. Futibatinib in Ba/F3 Cells

Cell Line	TYRA-200 IC50 (nM)	Futibatinib IC50 (nM)	Fold Selectivity for FGFR2 (TYRA-200)
Ba/F3-FGFR1	17.2	2.7	2.0x vs FGFR1
Ba/F3-FGFR2	8.4	1.7	1.0x
Ba/F3-FGFR3	1.2	0.5	7.0x vs FGFR3
Ba/F3-FGFR4	151.6	9.9	18.1x vs FGFR4

IC50 values were determined in Ba/F3 cell lines expressing the respective FGFR isoforms.[\[6\]](#)

Enzymatic Activity of TYRA-200 Against Wild-Type and Mutant FGFR2

FGFR2 Variant	IC50 (nM)
Wild-Type	< 1
N550D	< 1
N550H	< 1
N550K	< 1
E566A	< 1
V565F	< 1
V565L	< 1

Enzymatic IC50 measurements were generated at Reaction Biology Corp.[\[8\]](#)[\[9\]](#)

Experimental Protocols

Enzymatic Kinase Assays

The enzymatic activity of **TYRA-200** was determined by Reaction Biology Corp.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) While specific, detailed protocols are proprietary, the general methodology for such assays is as follows:

- Reagents: Recombinant human FGFR kinases, ATP, appropriate substrates (e.g., poly(Glu, Tyr) 4:1), and test compounds (**TYRA-200**).
- Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the kinase. This is typically a radiometric assay using ^{33}P -ATP or a non-radiometric assay using fluorescence or luminescence detection.
- Procedure:
 - Kinase, substrate, and test compound are incubated together in a buffer solution.
 - The reaction is initiated by the addition of ATP.
 - After a set incubation period at a controlled temperature, the reaction is stopped.
 - The amount of substrate phosphorylation is quantified.
 - IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
 - All experiments were conducted under identical conditions and tested in duplicate.[\[7\]](#)[\[8\]](#)[\[10\]](#)

Cell-Based Assays

Cellular potency was assessed using various cell lines, including Ba/F3 cells engineered to express different FGFR isoforms and cancer cell lines with endogenous FGFR alterations.[\[6\]](#)[\[7\]](#)[\[11\]](#)

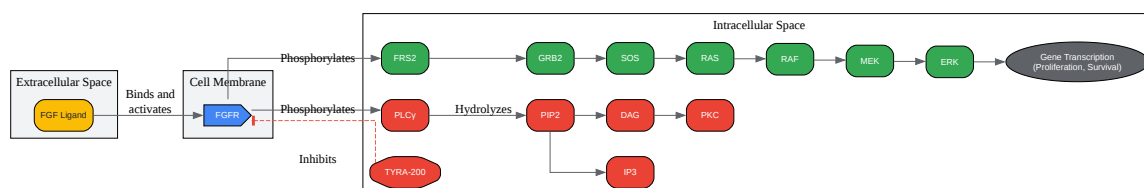
- Cell Lines:
 - Ba/F3 cells expressing wild-type or mutant FGFRs.
 - SNU-16 (gastric carcinoma) with FGFR2 amplification.[\[7\]](#)[\[11\]](#)

- AN3CA (endometrial cancer) with FGFR2 N550K mutation.[6][11]
- Cell Viability Assay (CellTiter-Glo® 2.0):
 - Cells are seeded in 96-well plates and allowed to attach overnight.
 - Cells are treated with a range of concentrations of the test compound (**TYRA-200**) or vehicle control.
 - After an incubation period of 72-120 hours, the CellTiter-Glo® 2.0 reagent is added to the wells.[7]
 - This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
 - Luminescence is measured using a plate reader.
 - IC50 values are determined from the dose-response curves. IC50 values were averaged from three independent experiments.[7]
- Protein Expression Analysis (Simple Western™ Jess):
 - Cells are treated with the test compound or vehicle for a specified time (e.g., 2 hours at 50nM).[7]
 - Cell lysates are prepared, and protein concentrations are determined.
 - Protein expression and phosphorylation status of key signaling molecules (e.g., pERK, ERK, pFRS2, FRS2) are analyzed using the Simple Western™ Jess system, a capillary-based electrophoresis method.[7]

Signaling Pathway and Experimental Workflow Visualizations

FGFR Signaling Pathway

The following diagram illustrates the canonical FGFR signaling cascade, which is inhibited by **TYRA-200**.

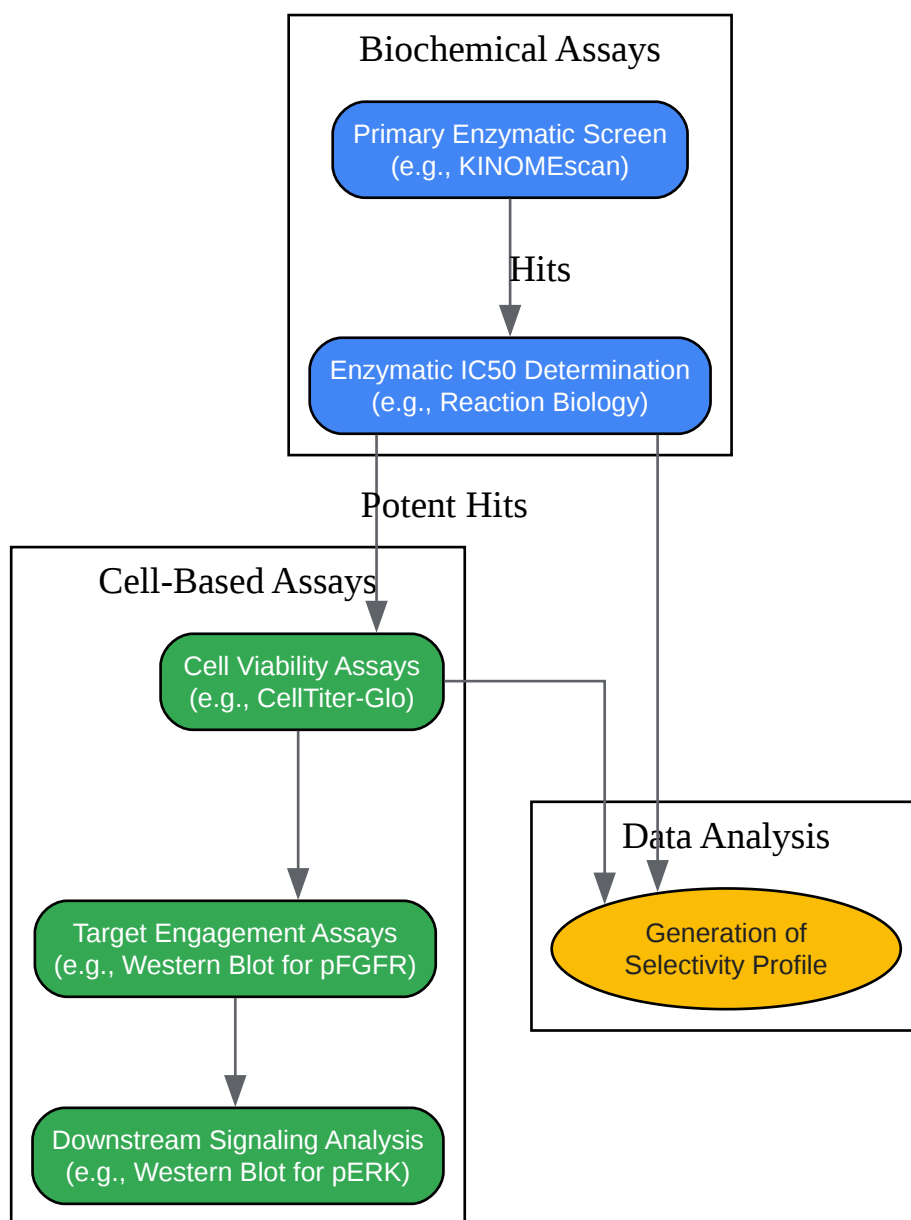


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Caption: FGFR Signaling Pathway and Inhibition by **TYRA-200**.

Experimental Workflow for Determining Kinase Selectivity

The following diagram outlines the typical workflow used to determine the selectivity profile of a kinase inhibitor like **TYRA-200**.



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Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

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